N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664819
InChI: InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-8-6-9(8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3
SMILES: CS(=O)(=O)NCC1CC12CCNCC2
Molecular Formula: C9H18N2O2S
Molecular Weight: 218.32 g/mol

N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide

CAS No.:

Cat. No.: VC13664819

Molecular Formula: C9H18N2O2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide -

Specification

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
IUPAC Name N-(6-azaspiro[2.5]octan-2-ylmethyl)methanesulfonamide
Standard InChI InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-8-6-9(8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3
Standard InChI Key WMMMDGPSXQJGCP-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1CC12CCNCC2
Canonical SMILES CS(=O)(=O)NCC1CC12CCNCC2

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s core structure, 6-azaspiro[2.5]octane, consists of a six-membered azacycle fused to a three-membered cyclopropane ring, creating a spiro junction at the nitrogen atom . This arrangement imposes significant steric constraints, which may enhance binding specificity in biological systems. The methanesulfonamide moiety (-SO2NH2CH3) is appended via a methylene (-CH2-) linker to the spirocyclic nitrogen, introducing both hydrogen-bonding capacity and electrophilic sulfonyl groups .

Molecular Formula and Weight

The molecular formula is C9H16N2O2S, derived from the 6-azaspiro[2.5]octane backbone (C7H13N), the methylene linker (CH2), and the methanesulfonamide group (CH3SO2NH2). The calculated molecular weight is 222.31 g/mol, consistent with spirocyclic sulfonamide derivatives reported in analogous structures .

Stereochemical Considerations

Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro carbon. While stereochemical data for this specific derivative are unavailable, related 6-azaspiro[2.5]octane analogs demonstrate enantiomeric separation under chiral chromatographic conditions . The methanesulfonamide substituent may further influence diastereomerism, though experimental confirmation is needed.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N-(6-azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide likely proceeds via a two-step protocol:

  • Formation of the Spirocyclic Amine: Cyclopropanation of a pyrrolidine precursor via intramolecular alkylation or photochemical methods generates the 6-azaspiro[2.5]octane core .

  • Sulfonylation: Reaction of the primary amine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine yields the target sulfonamide .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Aqueous Solubility: Predicted to be low (<1 mg/mL) due to the hydrophobic spirocyclic core, though the sulfonamide group may enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

  • LogP: Estimated at 1.2–1.8 using fragment-based methods, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) of related spirocyclic sulfonamides reveals decomposition temperatures above 200°C, indicating robustness under standard storage conditions .

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